2-([1,1'-Biphenyl]-4-yl)pyridine
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Overview
Description
2-([1,1’-Biphenyl]-4-yl)pyridine is an organic compound that belongs to the class of biphenyl derivatives It consists of a pyridine ring attached to a biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-4-yl)pyridine typically involves the coupling of a pyridine derivative with a biphenyl compound. One common method is the palladium-catalyzed cross-coupling reaction. For example, the reaction of 2-bromopyridine with 4-biphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate can yield 2-([1,1’-Biphenyl]-4-yl)pyridine .
Industrial Production Methods: Industrial production of this compound may involve similar palladium-catalyzed cross-coupling reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions: 2-([1,1’-Biphenyl]-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of biphenyl-4-carboxylic acid derivatives.
Reduction: Formation of biphenyl-4-ylmethylpyridine.
Substitution: Formation of nitro or halogenated derivatives of 2-([1,1’-Biphenyl]-4-yl)pyridine.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including anticancer and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
Comparison with Similar Compounds
2-Phenylpyridine: Similar structure but with a single phenyl group instead of a biphenyl moiety.
4-Phenylpyridine: Another structural isomer with the phenyl group attached at the 4-position of the pyridine ring.
Bipyridine Derivatives: Compounds with two pyridine rings, such as 2,2’-bipyridine, which are also used as ligands in coordination chemistry.
Uniqueness: 2-([1,1’-Biphenyl]-4-yl)pyridine is unique due to its biphenyl structure, which provides additional steric and electronic properties compared to simpler phenylpyridine derivatives. This uniqueness makes it particularly valuable in applications requiring specific ligand properties or biological activities.
Properties
CAS No. |
93324-66-4 |
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Molecular Formula |
C17H13N |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-(4-phenylphenyl)pyridine |
InChI |
InChI=1S/C17H13N/c1-2-6-14(7-3-1)15-9-11-16(12-10-15)17-8-4-5-13-18-17/h1-13H |
InChI Key |
LFIPLQWBFZMHQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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